molecular formula C4HBBr2F3KS B6287601 Potassium 3,4-dibromo-2-thienyltrifluoroborate CAS No. 1401522-75-5

Potassium 3,4-dibromo-2-thienyltrifluoroborate

Cat. No.: B6287601
CAS No.: 1401522-75-5
M. Wt: 347.83 g/mol
InChI Key: LLEFLGJXGDTQJT-UHFFFAOYSA-N
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Description

Potassium 3,4-dibromo-2-thienyltrifluoroborate: is an organoboron compound with the molecular formula C4H2BBr2F3KS. It is a potassium salt of a trifluoroborate ester, which contains a thiophene ring substituted with bromine atoms at the 3 and 4 positions. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3,4-dibromo-2-thienyltrifluoroborate can be synthesized through the reaction of 3,4-dibromo-2-thiopheneboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving the boronic acid in a suitable solvent, such as methanol or ethanol, and then adding an excess of KHF2. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a crystalline solid, which is then packaged and stored under inert conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: Potassium 3,4-dibromo-2-thienyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C).

Major Products Formed:

    Aryl or Vinyl Substituted Thiophenes: These are the primary products formed from the Suzuki-Miyaura coupling reactions, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: Potassium 3,4-dibromo-2-thienyltrifluoroborate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules.

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. These materials have applications in electronics, optoelectronics, and energy storage devices.

Mechanism of Action

The mechanism of action of potassium 3,4-dibromo-2-thienyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boron reagent.

Comparison with Similar Compounds

  • Potassium 2-thienyltrifluoroborate
  • Potassium 3-thienyltrifluoroborate
  • Potassium 2,5-dibromo-3-thienyltrifluoroborate

Comparison: Potassium 3,4-dibromo-2-thienyltrifluoroborate is unique due to the presence of bromine atoms at the 3 and 4 positions on the thiophene ring. This substitution pattern provides distinct reactivity and selectivity in cross-coupling reactions compared to other thiophene-based trifluoroborates. The bromine atoms can participate in additional substitution reactions, offering more versatility in synthetic applications.

Properties

IUPAC Name

potassium;(3,4-dibromothiophen-2-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBBr2F3S.K/c6-2-1-11-4(3(2)7)5(8,9)10;/h1H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEFLGJXGDTQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CS1)Br)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBBr2F3KS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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